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molecular formula C16H24Cl2N4O4 B8529517 tert-butyl N-[2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethyl]-N-methylcarbamate

tert-butyl N-[2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethyl]-N-methylcarbamate

Cat. No. B8529517
M. Wt: 407.3 g/mol
InChI Key: GLLMEXRGCHNNJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346817B2

Procedure details

A mixture of methyl-[2-(2,4,6-trichloro-pyrimidin-5-yloxy)-ethyl]-carbamic acid tert-butyl ester (1.50 mmol), morpholine (130 μL, 1.50 mmol) and triethylamine (417 μL, 3.00 mmol) in ethanol (5 mL) was stirred at RT for 1 hour then partitioned between ethyl acetate and water. The aqueous phase was extracted with further ethyl acetate and the combined organic extracts dried (Na2SO4) and concentrated in vacuo affording [2-(2,4-Dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-ethyl]-methyl-carbamic acid tert-butyl ester (quantitative). LCMS: RT=3.89 min, [M-CH2CH2NMeBoc+H]+=250/252/254.
Name
methyl-[2-(2,4,6-trichloro-pyrimidin-5-yloxy)-ethyl]-carbamic acid tert-butyl ester
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
130 μL
Type
reactant
Reaction Step One
Quantity
417 μL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:21])[N:7]([CH3:20])[CH2:8][CH2:9][O:10][C:11]1[C:12](Cl)=[N:13][C:14]([Cl:18])=[N:15][C:16]=1[Cl:17])([CH3:4])([CH3:3])[CH3:2].[NH:22]1[CH2:27][CH2:26][O:25][CH2:24][CH2:23]1.C(N(CC)CC)C>C(O)C>[C:1]([O:5][C:6](=[O:21])[N:7]([CH2:8][CH2:9][O:10][C:11]1[C:16]([Cl:17])=[N:15][C:14]([Cl:18])=[N:13][C:12]=1[N:22]1[CH2:27][CH2:26][O:25][CH2:24][CH2:23]1)[CH3:20])([CH3:2])([CH3:3])[CH3:4]

Inputs

Step One
Name
methyl-[2-(2,4,6-trichloro-pyrimidin-5-yloxy)-ethyl]-carbamic acid tert-butyl ester
Quantity
1.5 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(N(CCOC=1C(=NC(=NC1Cl)Cl)Cl)C)=O
Name
Quantity
130 μL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
417 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then partitioned between ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with further ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(N(C)CCOC=1C(=NC(=NC1N1CCOCC1)Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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